molecular formula C12H21NO2 B2509785 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine CAS No. 2137590-97-5

7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B2509785
CAS No.: 2137590-97-5
M. Wt: 211.305
InChI Key: SMOSJIORUHBOMN-UHFFFAOYSA-N
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Description

7-Methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine is a nitrogen-containing heterocyclic compound featuring a seven-membered azepine ring substituted with a methoxy group at position 7 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 4. The oxan-4-yl substituent introduces both steric bulk and enhanced lipophilicity compared to simpler derivatives of the azepine scaffold.

Properties

IUPAC Name

7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-14-12-11(4-2-3-7-13-12)10-5-8-15-9-6-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOSJIORUHBOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCCCC1C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted precursor with an oxan-4-yl group in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and oxan-4-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have shown that derivatives of tetrahydroazepines exhibit significant anticancer properties. For instance, compounds structurally related to 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine have demonstrated inhibitory effects on various cancer cell lines:

CompoundCancer Cell LineInhibition Rate
E26HeLaHigh
E38MCF-7Moderate
E47A549High

These findings suggest that modifications of the azepine structure can lead to enhanced anticancer activity, making them promising candidates for further drug development .

2. Neuropharmacology

The compound's structural characteristics indicate potential neuropharmacological applications. Tetrahydroazepines have been explored for their effects on neurotransmitter systems, particularly in modulating GABAergic activity. This modulation can be beneficial in treating anxiety and seizure disorders. Compounds similar to 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine have been studied for their anxiolytic properties in animal models .

Synthesis and Derivatives

The synthesis of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves multi-step organic reactions that include cyclization and functional group modifications. The ability to introduce various substituents allows for the exploration of structure-activity relationships (SAR), which is crucial in optimizing the pharmacological profiles of these compounds .

Case Studies

1. Anticancer Screening

A systematic screening of several tetrahydroazepine derivatives revealed that specific modifications significantly increased their cytotoxicity against cancer cell lines. For example, a study reported that derivatives with oxane substitutions showed improved selectivity towards cancer cells over normal cells .

2. Neuropharmacological Evaluation

In neuropharmacological assessments, compounds derived from the tetrahydroazepine framework were evaluated for their effects on anxiety-related behaviors in rodent models. Results indicated that certain derivatives exhibited anxiolytic effects comparable to established anxiolytics like diazepam .

Mechanism of Action

The mechanism by which 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The oxan-4-yl group distinguishes this compound from other azepine derivatives. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine Methoxy at C7 127.18 Lower lipophilicity; simpler steric profile
7-Methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine Methoxy at C7; oxan-4-yl at C6 ~239.29* (estimated) Higher lipophilicity; enhanced steric hindrance
4-Methylacetophenone azine Acetophenone azine backbone 264.37 Distinct heterocyclic system (azine vs. azepine)
7-Methoxy-6-(3-morpholinopropoxy)quinazoline Morpholinopropoxy substituent Not provided Larger ring system (quinazoline) with polar side chain

*Estimated based on the addition of oxan-4-yl (C5H9O) to the base azepine structure.

Biological Activity

7-Methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound belonging to the class of azepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine is C11H15NOC_{11}H_{15}NO, with a molecular weight of approximately 191.25 g/mol. Its structure includes a methoxy group and a tetrahydroazepine ring, which are crucial for its biological activity.

Synthesis

The synthesis of 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves multi-step organic reactions. The key steps include:

  • Formation of the azepine ring through cyclization reactions.
  • Introduction of the methoxy group via methylation processes.
  • Functionalization at the oxan ring to enhance solubility and bioavailability.

Anticancer Activity

Research has demonstrated that compounds similar to 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and A549 (lung) cells. The results indicated that derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer properties.

Cell LineIC50 Value (µM)Reference
HeLa0.5
MDA-MB-2310.8
A5491.0

The mechanism by which 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine exerts its biological effects may involve:

  • Inhibition of Tubulin Polymerization : Compounds in this class disrupt microtubule dynamics, leading to cell cycle arrest.
  • Histone Deacetylase (HDAC) Inhibition : Some derivatives have shown moderate HDAC inhibitory activity, which is crucial for regulating gene expression involved in cancer progression .

Neuroprotective Effects

In addition to anticancer activity, some studies have suggested neuroprotective properties for similar azepine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis through antioxidant mechanisms.

Case Studies

  • Study on Antiproliferative Effects : A comprehensive study assessed the antiproliferative effects of various azepine derivatives including 7-methoxy-6-(oxan-4-yl)-3,4,5,6-tetrahydro-2H-azepine against multiple cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapy .
  • Neuroprotective Activity : Another investigation explored the neuroprotective effects of azepine derivatives in models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal death induced by oxidative stress .

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